1,3,4-Oxadiazole-2-sulfonamide

Fragment-based drug discovery Molecular weight Physicochemical properties

1,3,4-Oxadiazole-2-sulfonamide (CAS 90774-48-4) is the unsubstituted parent heterocycle of a widely explored sulfonamide‑oxadiazole series, featuring a C2H3N3O3S framework with a molecular weight of 149.13 g/mol and computed physicochemical properties that include an XlogP of –1.4, one hydrogen‑bond donor, six hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 108 Ų, and a single rotatable bond. The scaffold serves as a versatile synthetic intermediate for accessing 5‑substituted analogues that have been profiled as carbonic anhydrase inhibitors, monoamine oxidase B (MAO‑B) inhibitors, and anti‑inflammatory agents.

Molecular Formula C2H3N3O3S
Molecular Weight 149.13 g/mol
CAS No. 90774-48-4
Cat. No. B12914286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazole-2-sulfonamide
CAS90774-48-4
Molecular FormulaC2H3N3O3S
Molecular Weight149.13 g/mol
Structural Identifiers
SMILESC1=NN=C(O1)S(=O)(=O)N
InChIInChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7)
InChIKeyHNUANCKZAPZYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Oxadiazole-2-sulfonamide (CAS 90774-48-4) – Core Scaffold Profile and Procurement Relevance


1,3,4-Oxadiazole-2-sulfonamide (CAS 90774-48-4) is the unsubstituted parent heterocycle of a widely explored sulfonamide‑oxadiazole series, featuring a C2H3N3O3S framework with a molecular weight of 149.13 g/mol and computed physicochemical properties that include an XlogP of –1.4, one hydrogen‑bond donor, six hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 108 Ų, and a single rotatable bond [1][2]. The scaffold serves as a versatile synthetic intermediate for accessing 5‑substituted analogues that have been profiled as carbonic anhydrase inhibitors, monoamine oxidase B (MAO‑B) inhibitors, and anti‑inflammatory agents [3][4].

Why 1,3,4-Oxadiazole-2-sulfonamide Cannot Be Interchanged with 5-Substituted or Ring-Replacement Analogs


The 5‑position of the 1,3,4‑oxadiazole ring is the primary site of structural diversification, and even minor substituent changes (H → CH₃ → C₃H₇ → aryl) produce large shifts in lipophilicity, molecular weight, H‑bond network, and biological target profile. For example, 5‑aryl‑1,3,4‑oxadiazol‑2‑ylbenzenesulfonamides exhibit potent MAO‑B inhibition (IC₅₀ values as low as 0.0027 µM), an activity that is entirely absent in the unsubstituted parent because the aromatic moiety at the 5‑position is required for binding to the MAO‑B active site [1]. Conversely, the parent scaffold provides an unblocked 5‑position that can be selectively elaborated through C–H activation or nucleophilic displacement, a synthetic handle that is lost once the position is substituted [2]. These divergent properties mean that substituting the parent with a 5‑methyl or 5‑propyl analogue – or with a different oxadiazole regioisomer – alters both physicochemical behaviour and biological readout, making generic replacement invalid without re‑profiling.

Quantitative Differentiation of 1,3,4-Oxadiazole-2-sulfonamide (90774-48-4) Against Closest Analogs


Molecular Weight as a Key Differentiator for Fragment-Based Screening vs. 5-Methyl and 5-Propyl Analogues

The unsubstituted parent (1,3,4-oxadiazole-2-sulfonamide) has a molecular weight of 149.13 g/mol, which is 14 Da lower than the 5‑methyl analogue (163.16 g/mol) and 42 Da lower than the 5‑propyl analogue (191.21 g/mol) [1]. This places the parent compound well within the generally accepted 'rule-of-three' limits for fragment-based screening (MW < 300 Da) and provides a significantly lower heavy-atom count (9 vs. 11 and 14, respectively), which can translate into higher ligand efficiency when a fragment hit is elaborated.

Fragment-based drug discovery Molecular weight Physicochemical properties

LogP Differential: Hydrophilicity Advantage Over Alkyl-Substituted 1,3,4-Oxadiazole-2-sulfonamides

The parent compound has a computed XlogP of –1.4 [1]. While experimental logP values for the 5‑methyl and 5‑propyl analogues are not available in authoritative databases, the addition of alkyl groups is well-established to increase logP by approximately +0.5 per methylene unit (Hansch approach). This class‑level inference suggests that the 5‑methyl analogue would have a logP near –0.9 and the 5‑propyl analogue near +0.1, representing a shift of 0.5–1.5 logP units toward greater lipophilicity. The lower logP of the parent compound indicates superior aqueous solubility, which is beneficial for biochemical assay compatibility and formulation development.

Lipophilicity LogP Solubility

Topological Polar Surface Area (TPSA) and H-Bond Network: Differentiation from 5-Aryl-1,3,4-Oxadiazole-2-sulfonamide Derivatives

The parent scaffold exhibits a TPSA of 108 Ų, one H‑bond donor, and six H‑bond acceptors [1]. By comparison, the 5‑aryl‑1,3,4‑oxadiazol‑2‑ylbenzenesulfonamide derivatives reported by Carradori et al. (2019) contain an additional phenyl ring and a benzenesulfonamide moiety, which increase TPSA to approximately 130–140 Ų and add at least one additional H‑bond donor and several acceptors [2]. The lower TPSA and reduced H‑bond donor count of the parent compound favour passive membrane permeability and CNS penetration potential, whereas the larger, more polar 5‑aryl derivatives are better suited for peripheral enzyme targets such as MAO‑B.

Polar surface area Hydrogen bonding Permeability

Biological Activity Divergence: Absence of MAO‑B Inhibition vs. Nanomolar Potency of 5‑Aryl Analogues

A series of ten 5‑aryl‑1,3,4‑oxadiazol‑2‑ylbenzenesulfonamides were evaluated as MAO‑B inhibitors by Carradori et al. (2019), with the most potent compound (3b) exhibiting an IC₅₀ of 0.0027 µM against human MAO‑B [1]. The unsubstituted parent compound (1,3,4‑oxadiazole‑2‑sulfonamide) lacks the 5‑aryl substituent that is critical for MAO‑B binding, and no MAO‑B inhibition data have been reported for it. This functional dichotomy is consistent with the established SAR that the 5‑aryl group occupies the entrance cavity of the MAO‑B active site, while the benzenesulfonamide moiety anchors to the flavin adenine dinucleotide cofactor. Consequently, the parent scaffold is inactive toward MAO‑B, making it a negative control candidate or a blank slate for alternative target development.

MAO-B inhibition Selectivity Enzyme assay

Synthetic Tractability: Unsubstituted 5‑Position Enables Divergent Functionalization Routes

Unlike its 5‑alkyl or 5‑aryl congeners, 1,3,4‑oxadiazole‑2‑sulfonamide bears a hydrogen atom at the 5‑position, which can be directly substituted via metalation‑electrophile trapping or halogenation‑cross‑coupling sequences. Kocyigit‑Kaymakcioglu et al. (2019) described the synthesis of a library of sulfonamide‑based 1,3,4‑oxadiazole derivatives starting from the parent 5‑unsubstituted scaffold, achieving yields of 55–82% across a panel of thioalkyl‑substituted products [1]. The 5‑methyl and 5‑propyl analogues, by contrast, require de novo synthesis of each substituted oxadiazole ring, limiting the scope for late‑stage diversification. This makes the parent compound the preferred procurement choice for medicinal chemistry groups that intend to generate focused libraries through parallel synthesis.

Synthetic intermediate C–H activation Divergent synthesis

Rotatable Bond Count: Conformational Restriction and Its Impact on Entropic Binding Penalty

The parent compound contains only one rotatable bond (the S–N linkage of the sulfonamide), whereas the 5‑propyl analogue contains four rotatable bonds (one sulfonamide S–N + three C–C bonds in the propyl chain) [1]. Each additional rotatable bond is estimated to cost approximately 0.7–1.2 kcal/mol in conformational entropy upon binding, which can erode binding affinity. Maintaining only a single rotatable bond in the parent scaffold minimizes this entropic penalty, potentially leading to higher binding efficiency when the fragment is elaborated with rigid, pre‑organized substituents.

Rotatable bonds Conformational entropy Ligand efficiency

Preferred Procurement Scenarios for 1,3,4-Oxadiazole-2-sulfonamide (90774-48-4) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 149.13 Da, XlogP of –1.4, TPSA of 108 Ų, and only one rotatable bond, the parent compound satisfies the classical 'rule of three' for fragment screening and offers a high‑efficiency starting point [1]. Its unsubstituted 5‑position allows for systematic fragment elaboration, making it a superior procurement choice over pre‑substituted 5‑methyl or 5‑propyl analogues that already consume a significant portion of the MW and lipophilicity budget .

Negative Control for MAO‑B Inhibition Assays

The absence of the 5‑aryl substituent renders the parent compound inactive toward MAO‑B, in contrast to the nanomolar potency (IC₅₀ = 0.0027 µM) of 5‑aryl‑1,3,4‑oxadiazol‑2‑ylbenzenesulfonamides [2]. This makes it a well‑defined negative control for selectivity profiling, helping laboratories avoid the confounding effects of trace MAO‑B inhibition that could occur with 5‑aryl‑containing impurities.

Divergent Synthesis of Focused Sulfonamide-Oxadiazole Libraries

The unsubstituted 5‑position of the parent compound enables late‑stage diversification through C–H functionalization or halogenation‑cross‑coupling, with reported yields of 55–82% for 5‑thioalkyl derivatives [3]. Procuring a single batch of the parent scaffold and splitting it into parallel reactions reduces inventory complexity and total synthesis cost compared with purchasing multiple individual 5‑substituted analogues.

CNS‑Oriented Lead Optimization Programs

The parent scaffold's lower TPSA (108 Ų vs. an estimated 130–140 Ų for 5‑aryl‑benzenesulfonamide derivatives) and reduced hydrogen‑bond donor count (1 HBD vs. ≥2) favour passive blood–brain barrier penetration [1][2]. Medicinal chemistry teams targeting CNS enzymes can use the parent as a permeability‑optimised core before introducing substituents that balance potency with CNS exposure.

Quote Request

Request a Quote for 1,3,4-Oxadiazole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.